REACTION_CXSMILES
|
C1C[O:4][CH2:3]C1.[C:6]([Si:10]([O:13][C:14]1[CH:19]=[C:18]([CH2:20][CH3:21])[CH:17]=[CH:16][C:15]=1[F:22])([CH3:12])[CH3:11])([CH3:9])([CH3:8])[CH3:7].C([Li])(CC)C.[Cl-].[NH4+]>C(OCC)C.CN(C=O)C>[Si:10]([O:13][C:14]1[C:15]([F:22])=[C:16]([CH:17]=[C:18]([CH2:20][CH3:21])[CH:19]=1)[CH:3]=[O:4])([C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:12])[CH3:11] |f:3.4|
|
Name
|
|
Quantity
|
250 mL
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Type
|
reactant
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)CC)F
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Name
|
N,N,N′N′-tetramethylethylenediamine
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Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
55.6 mL
|
Type
|
reactant
|
Smiles
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C(C)(CC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
7.74 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
-75 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the mixture was stirred at −75° C. for 1 hour
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
the temperature was raised to room temperature
|
Type
|
WASH
|
Details
|
the organic layer was washed twice with 500 ml of water and once with 500 ml of saturated aqueous sodium chloride in that order
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Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 100 ml of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
the desiccant was filtered out
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate-heptane system)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC=1C(=C(C=O)C=C(C1)CC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |